molecular formula C10H9NO B099982 Quinolin-5-ylmethanol CAS No. 16178-42-0

Quinolin-5-ylmethanol

Cat. No.: B099982
CAS No.: 16178-42-0
M. Wt: 159.18 g/mol
InChI Key: ZKPMQVSVRVORAH-UHFFFAOYSA-N
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Description

Quinolin-5-ylmethanol is a chemical compound with the molecular formula C10H9NO. It is a derivative of quinoline, which consists of a benzene ring fused with a nitrogen-containing heterocyclic pyridine ring.

Mechanism of Action

Target of Action

Quinolin-5-ylmethanol, like other quinoline derivatives, primarily targets bacterial enzymes such as DNA gyrase and DNA topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, making them effective targets for antibacterial action .

Mode of Action

This compound interacts with its targets by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction disrupts the normal functioning of the bacterial enzymes, leading to cell death . The exact mode of interaction between this compound and its targets is still under investigation.

Biochemical Pathways

This compound affects the DNA replication pathway in bacteria. By targeting and inhibiting DNA gyrase and DNA topoisomerase IV, it prevents the unwinding and supercoiling of bacterial DNA, thereby halting DNA replication and leading to bacterial cell death .

Pharmacokinetics

Like other quinoline derivatives, it is expected to have good absorption and distribution profiles, undergo metabolism in the liver, and be excreted via the kidneys . These properties can impact the bioavailability of this compound, determining how much of the drug reaches the site of action.

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and proliferation. By disrupting DNA replication, it causes bacterial cell death, thereby helping to clear bacterial infections

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and presence of other substances can affect the drug’s stability and activity . Additionally, the presence of resistant bacterial strains can impact the efficacy of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinolin-5-ylmethanol typically involves the reduction of quinolin-5-carboxaldehyde. One common method is the reduction using sodium borohydride (NaBH4) in methanol as a solvent. The reaction is carried out at room temperature, yielding this compound as the primary product.

Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using recyclable catalysts and solvent-free conditions, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Quinolin-5-ylmethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to quinolin-5-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction of this compound can lead to the formation of quinolin-5-ylmethane.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form quinolin-5-ylchloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products:

    Oxidation: Quinolin-5-carboxylic acid.

    Reduction: Quinolin-5-ylmethane.

    Substitution: Quinolin-5-ylchloride.

Scientific Research Applications

Quinolin-5-ylmethanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: this compound and its derivatives are studied for their potential biological activities, including antimicrobial, antimalarial, and anticancer properties.

    Medicine: The compound is explored for its potential use in drug discovery, particularly in the development of new therapeutic agents targeting specific diseases.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Quinoline
  • Quinolin-5-carboxylic acid
  • Quinolin-5-ylchloride
  • Quinolin-5-ylmethane

Properties

IUPAC Name

quinolin-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c12-7-8-3-1-5-10-9(8)4-2-6-11-10/h1-6,12H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPMQVSVRVORAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356393
Record name Quinolin-5-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16178-42-0
Record name Quinolin-5-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (quinolin-5-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A suspension of 171 mg (4.49 mmol) of lithium aluminum hydride in 20 ml of THF is cooled to 0° C. A solution of 700 mg (3.74 mmol) of methyl quinoline-5-carboxylate in 5 ml of THF is then added dropwise. The reaction mixture is stirred at 0° C. for 1 hour and then hydrolysed with, in this order, 0.17 ml of H2O, 0.17 ml of NaOH and 3×0.17 ml of H2O. The precipitate formed is filtered off and washed with THF and then with EtOAc. The organic phase is washed with saturated NaCl solution, dried and evaporated. After purification by chromatography on silica gel (eluent: 95/5 DCM/MeOH), 190 mg of quinolin-5-ylmethanol are obtained, corresponding to the following characteristics:
Quantity
171 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.17 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.17 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.17 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of quinoline-5-carboxylic acid (500 mg, 2.83 mmol) in THF (10 mL) was added slowly LiAlH4 (1.0 M, THF) solution at 0° C. The resulting residue was heated to 70° C. for 3 h and stirred at room temperature for 16 h. The reaction mixture was cooled to 0° C. and quenched with water (1 mL) and 10% NaOH (1.5 mL) solution. The reaction mixture was stirred for 1 h. The solution was filtered through a pad of celite and rinsed with THF. The filtrate was concentrated and the resulting residue was purified by silica gel prep TLC using 95:5 CH2Cl2:MeOH as an eluent to afford 218 mg of quinolin-5-yl-methanol (48%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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